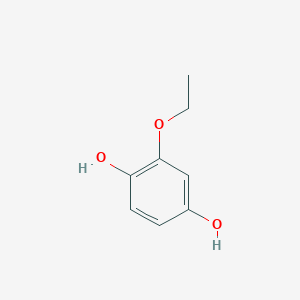

2-Ethoxybenzene-1,4-diol

Description

Contextualization within the Benzene-1,4-diol (Hydroquinone) and Benzene-1,2-diol (Catechol) Structural Classes

2-Ethoxybenzene-1,4-diol is a member of the benzenediol family, which are aromatic compounds featuring a benzene (B151609) ring substituted with two hydroxyl (-OH) groups. Its specific structure is best understood by comparing it to its parent isomers: hydroquinone (B1673460) and catechol.

Benzene-1,4-diol (Hydroquinone): As the parent compound, hydroquinone consists of a benzene ring with two hydroxyl groups positioned opposite each other at the 1 and 4 positions (a para configuration). wikipedia.org This symmetrical arrangement is central to its chemical behavior, particularly its role as a reversible reducing agent. eie.gr

Benzene-1,2-diol (Catechol): Catechol is an isomer of hydroquinone where the two hydroxyl groups are adjacent, at the 1 and 2 positions (ortho configuration). fujifilm.com This proximity allows catechol to act as a bidentate ligand, readily forming complexes with metal ions. fujifilm.com

This compound: This compound is a substituted hydroquinone. It retains the core 1,4-diol structure of hydroquinone but includes an ethoxy group (-OCH₂CH₃) at the 2-position on the benzene ring. This substitution breaks the symmetry of the parent hydroquinone molecule and is expected to modify its physicochemical properties, such as its solubility in organic solvents, its steric profile, and its electronic characteristics, thereby influencing its reactivity and potential applications.

The structural relationships are summarized in the table below.

| Compound Name | Structure | Parent Class | Key Feature |

| Benzene-1,4-diol |  | Benzenediol | para (1,4) di-substitution |

| Benzene-1,2-diol |  | Benzenediol | ortho (1,2) di-substitution |

| This compound |  | Substituted Hydroquinone | 1,4-diol with ethoxy group at C2 |

Historical Perspective on Substituted Hydroquinones and their Academic Significance

The academic and industrial importance of hydroquinone itself is well-established. It was first named by Friedrich Wöhler in 1843. wikipedia.org Its utility is primarily linked to its action as a reducing agent, famously used as a key component in black and white photographic developers to reduce silver halides to elemental silver. wikipedia.org

The strategic modification of the hydroquinone core has been a significant area of research for decades. The introduction of substituents onto the benzene ring creates a vast library of "substituted hydroquinones," each with tailored properties. For instance, the growing importance of specific substituted hydroquinones in the photographic industry spurred the development of various synthetic methods.

A primary application for this class of compounds is as polymerization inhibitors and retarders. wikipedia.orgchempoint.comgoogle.com In the manufacturing of monomers like styrene, acrylic acid, and vinyl acetate (B1210297), unwanted self-polymerization can occur, especially at elevated temperatures used during purification. wikipedia.org Substituted hydroquinones, such as mono-tertiary-butylhydroquinone (MTBHQ) and 2,5-di-tertiary-butylhydroquinone (DTBHQ), are highly effective at quenching the free radicals that initiate these polymerization chain reactions. chempoint.com The nature of the substituent influences the inhibitor's efficacy and solubility in different monomer systems.

Furthermore, many substituted hydroquinones are potent antioxidants, a property directly related to their ability to donate a hydrogen atom from one of their hydroxyl groups to neutralize free radicals. chempoint.comjetir.org This function is exploited to prevent oxidative degradation in materials like rubber, fats, and oils. chempoint.comjetir.org The core chemical principle unifying these applications is the hydroquinone/benzoquinone redox couple, where the hydroquinone can be oxidized to its corresponding quinone, and vice versa. eie.gr The introduction of an alkoxy group, such as the ethoxy group in this compound, directly impacts the redox potential of this system, making the study of such derivatives a subject of continued academic interest.

Overview of Key Research Domains Pertaining to this compound

While specific published research focusing exclusively on this compound is limited, its structure strongly suggests its relevance to several key research domains based on the well-documented activities of its chemical analogues.

Polymer Chemistry and Stabilization: A primary and logical area of investigation for this compound is its efficacy as a polymerization inhibitor. wikipedia.org Like other hydroquinone derivatives, it is expected to function as a radical scavenger, preventing the premature and uncontrolled polymerization of unsaturated monomers. Research would likely focus on quantifying its induction period and retardation effects, particularly in commercially important monomers, and comparing its performance to established inhibitors like MTBHQ. chempoint.com

Antioxidant Research: The hydroquinone moiety is a classic antioxidant scaffold. The presence of the electron-donating ethoxy group is predicted to modulate the antioxidant activity. Therefore, a significant research domain would be the evaluation of this compound's ability to neutralize various radical species (e.g., DPPH, ABTS) and inhibit lipid peroxidation. nih.gov Such studies are crucial for applications in stabilizing organic materials against oxidative degradation.

Organic Synthesis and Redox Chemistry: this compound serves as a direct precursor to 2-ethoxy-p-benzoquinone via oxidation. google.comprepchem.com Substituted benzoquinones are valuable intermediates and reagents in organic synthesis. Research in this area would involve developing efficient and selective oxidation methods and exploring the subsequent reactions of the resulting ethoxy-quinone, which can participate in Diels-Alder reactions, Michael additions, and other transformations central to constructing more complex molecules.

Identification of Current Research Gaps and Future Directions in the Study of this compound

The most significant research gap concerning this compound is the lack of extensive, publicly available experimental data on its synthesis, reactivity, and performance in specific applications. While its properties can be inferred from related compounds, empirical validation is necessary.

Future research should be directed toward the following areas:

Synthetic Optimization: While general methods for creating alkoxy-substituted hydroquinones exist, such as the Williamson ether synthesis on a suitable trihydroxybenzene precursor or electrophilic substitution, there is a need to develop and document a scalable and high-yielding synthesis protocol specifically for this compound.

Quantitative Performance Evaluation: There is a clear opportunity to quantitatively assess its properties. This includes measuring its antioxidant capacity using standardized assays and evaluating its performance as a polymerization inhibitor for various monomers under different conditions (e.g., temperature, oxygen presence).

Electrochemical Characterization: A detailed study of its redox properties, including the formal potential of the 2-ethoxyhydroquinone/2-ethoxybenzoquinone couple, would provide fundamental insights into its electronic nature and help predict its behavior in chemical and biological systems.

Comparative Studies: Direct, side-by-side comparisons of its performance against its close chemical relatives, such as 2-methoxybenzene-1,4-diol and 2-tert-butylhydroquinone, would definitively establish the influence of the ethoxy group and clarify its potential advantages or disadvantages for specific applications.

Physicochemical Data

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Ethoxyhydroquinone |

| CAS Number | 2217-49-4 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Computed XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Note: Data is primarily based on computed values from publicly accessible chemical databases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

2-ethoxybenzene-1,4-diol |

InChI |

InChI=1S/C8H10O3/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,9-10H,2H2,1H3 |

InChI Key |

PHNGKIFUTBFGAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 2 Ethoxybenzene 1,4 Diol

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 2-Ethoxybenzene-1,4-diol molecule by forming the key ethoxy or hydroxyl functionalities directly on a benzene (B151609) ring precursor.

Alkylation and Etherification Strategies for the Ethoxy Moiety

The introduction of the ethoxy group onto a pre-existing dihydroxybenzene scaffold, such as hydroquinone (B1673460) (1,4-benzenediol), is a primary synthetic strategy. This approach falls under the category of Williamson ether synthesis and related alkylations. A significant challenge in this method is achieving mono-alkylation over di-alkylation and ensuring regioselectivity to obtain the 2-substituted product. researchgate.net

Classical methods often involve reacting hydroquinone with an ethylating agent like diethyl sulfate (B86663) or an ethyl halide in the presence of a base. researchgate.net However, these reactions can lead to a mixture of the desired monoether, the diether (1,4-diethoxybenzene), and unreacted starting material.

More advanced and selective methods have been developed to address these challenges. Research has shown that the monoetherification of hydroquinone can be effectively promoted using catalytic amounts of sodium nitrite (B80452) (NaNO₂) in the presence of sulfuric acid. researchgate.net This reaction proceeds with high selectivity for mono-alkylation. The proposed mechanism involves the in situ generation of a semiquinone radical intermediate from the hydroquinone via oxidation by NO₂. This semiquinone species is the key reactive intermediate that undergoes nucleophilic attack by the alcohol (in this case, ethanol), leading to the formation of the monoether product. researchgate.net

When a substituted hydroquinone is used, this method demonstrates excellent regioselectivity, with the etherification occurring preferentially at the less sterically hindered hydroxyl group. researchgate.net This principle is crucial for the synthesis of specifically substituted compounds like this compound if starting from a pre-substituted hydroquinone.

Table 1: Representative Alkylation/Etherification Reactions for Phenolic Compounds

| Starting Material | Ethylating Agent | Catalyst/Reagent | Solvent | Conditions | Product(s) | Reference |

|---|---|---|---|---|---|---|

| Hydroquinone | Ethanol (B145695) | NaNO₂, H₂SO₄ | Ethanol | Reflux | 4-Ethoxyphenol (B1293792) | researchgate.net |

| Phenol (B47542) | Ethanol | Acid/Base catalysts | Various | High Temperature | Ethoxybenzene | researchgate.netgoogle.com |

| Hydroquinone | Diethyl sulfate | Base (e.g., NaOH) | Water/Organic | Varies | 4-Ethoxyphenol, 1,4-Diethoxybenzene | researchgate.net |

Hydroxylation and Oxidation Reactions on Ethoxybenzene Precursors

An alternative strategy begins with a precursor that already contains the ethoxy group, such as ethoxybenzene or 2-ethoxyphenol (B1204887). The subsequent step involves introducing the two hydroxyl groups at the 1 and 4 positions.

Direct hydroxylation of ethoxybenzene to form the 1,4-diol is challenging due to selectivity issues. The ethoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution. learncbse.in Therefore, introducing a hydroxyl group would likely yield a mixture of 2-ethoxyphenol and 4-ethoxyphenol. Further hydroxylation of 4-ethoxyphenol is a potential route. The oxidation of phenols can yield p-benzoquinones, which can then be reduced to the corresponding hydroquinone. rsc.org For instance, benzene can be hydroxylated to phenol, which is then further hydroxylated to p-benzoquinone in the presence of copper complexes and hydrogen peroxide. rsc.org A similar transformation starting from ethoxybenzene would be expected to produce 4-ethoxy-1,2-benzoquinone or other isomers, not the desired 2-ethoxy-1,4-benzoquinone, making this a less direct route.

A more plausible pathway involves the oxidation of 2-ethoxyphenol. The oxidation of substituted phenols is a known method for producing quinones. The subsequent reduction of the resulting 2-ethoxy-1,4-benzoquinone would yield the target compound, linking this approach to the methods described in section 2.2.1.

Aromatic Substitution Reactions Leading to the 1,4-Diol Structure

This multi-step approach involves building the required substitution pattern on an ethoxybenzene ring through a series of electrophilic aromatic substitution (EAS) reactions. The ethoxy group is an activating, ortho-, para-director, which guides the position of incoming substituents. learncbse.inyoutube.com

A hypothetical synthetic sequence could be:

Nitration of Ethoxybenzene: Treatment of ethoxybenzene with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would yield a mixture of 2-nitroethoxybenzene and 4-nitroethoxybenzene. youtube.com

Separation and Further Substitution: The 4-nitroethoxybenzene isomer could be isolated. A second substitution, such as nitration or halogenation, would be directed by both existing groups.

Functional Group Conversion: The nitro groups can be converted to hydroxyl groups. This typically involves reduction to an amine (-NH₂) followed by diazotization and hydrolysis.

Synthesis via Functional Group Interconversions on Related Benzenediols

These methods start with compounds that already possess the 1,4-diol or a related quinone structure and modify them to introduce the ethoxy group.

Selective Reduction Pathways of Quinone Derivatives

One of the most efficient and common routes to hydroquinones is the reduction of their corresponding quinone counterparts. khanacademy.org For the synthesis of this compound, this involves the preparation and subsequent reduction of 2-ethoxy-1,4-benzoquinone.

The synthesis of 2-ethoxy-1,4-benzoquinone can be achieved through various methods, such as the oxidation of 2-ethoxyphenol. The reduction of the quinone to the hydroquinone is a straightforward chemical transformation. This reduction can be accomplished using a variety of reagents. wikipedia.org

Common reducing agents for this purpose include:

Sodium dithionite (B78146) (Na₂S₂O₄): A mild and effective reagent for converting quinones to hydroquinones in an aqueous or biphasic system.

Sodium borohydride (B1222165) (NaBH₄): A common hydride reagent used for the reduction of ketones and aldehydes, which also effectively reduces quinones.

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov

The redox interconversion between 2-ethoxy-1,4-benzoquinone and this compound is a reversible process, with the hydroquinone being susceptible to oxidation back to the quinone, especially in the presence of air and base. khanacademy.org

Table 2: Typical Reduction Reactions for Benzoquinones

| Starting Material | Reducing Agent/System | Solvent | Product | Reference |

|---|---|---|---|---|

| 1,4-Benzoquinone (B44022) | Sodium dithionite (Na₂S₂O₄) | Water/Ether | Hydroquinone | wikipedia.org |

| 1,4-Benzoquinone | H₂, Pd/C | Ethanol | Hydroquinone | nih.gov |

| 1,4-Benzoquinone | Acidic KI | Aqueous | Hydroquinone | wikipedia.org |

| 2,6-dimethoxy-1,4-benzoquinone | Reduction in alkaline media | Aqueous | 2,6-dimethoxybenzene-1,4-diol | nih.gov |

Regioselective Functionalization of Hydroxyl Groups

This strategy involves the selective reaction of one hydroxyl group in a benzenediol that may already contain other substituents. The key to this approach is controlling the regioselectivity of the etherification reaction. As mentioned previously, studies on substituted hydroquinones have shown that monoetherification can be directed to the less sterically hindered hydroxyl group with high selectivity. researchgate.net

For example, if one were to start with a compound like 2-bromo-1,4-benzenediol, the etherification with an ethylating agent would be expected to occur predominantly at the hydroxyl group at the 4-position, which is less sterically hindered by the adjacent bromine atom. Subsequent removal of the bromo group would yield 4-ethoxyphenol, not the desired isomer. Therefore, the starting material must be chosen carefully to direct the ethoxy group to the correct position.

An alternative approach within this category involves the use of protecting groups. One hydroxyl group of a symmetric benzenediol like hydroquinone could be selectively protected (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether). The remaining free hydroxyl group could then be subjected to a reaction to introduce a substituent at the adjacent ortho position. Following this, the free hydroxyl group could be ethylated. Finally, deprotection of the first hydroxyl group would yield the desired 2-substituted-1,4-diol. This multi-step process allows for precise control over the substitution pattern, though it increases the total number of synthetic steps.

Catalytic Systems in the Synthesis of this compound

The introduction of an ethoxy group onto the hydroquinone backbone can be achieved through various catalytic methods. These can be broadly categorized into homogeneous and heterogeneous catalysis, each with its distinct advantages and mechanistic nuances.

Homogeneous Catalysis Applications

Homogeneous catalysis for the synthesis of alkoxy-hydroquinones often involves the use of soluble catalysts that operate in the same phase as the reactants. A notable example is the use of mineral acids in conjunction with specific promoters. For instance, the monoetherification of hydroquinone has been successfully achieved using catalytic amounts of sodium nitrite (NaNO2) in the presence of sulfuric acid (H2SO4) researchgate.net. This system facilitates the selective formation of the mono-etherified product.

The proposed reaction to form this compound would involve the reaction of hydroquinone with ethanol in the presence of such a catalytic system. The key to achieving high selectivity for the mono-ethoxylated product over the di-ethoxylated byproduct lies in the careful control of reaction conditions such as temperature, reaction time, and the molar ratio of reactants.

| Catalyst System | Alcohol | Co-solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| NaNO2/H2SO4 | Methanol (B129727) | - | Reflux | 4 | 98 | >99 (for Mequinol) |

| NaNO2/H2SO4 | Benzyl alcohol | Acetonitrile (B52724) | Reflux | 24 | 85 | 80 (for Monobenzone) |

| NaNO2/H2SO4 | Cyclohexanol | Acetonitrile | Reflux | 24 | 70 | 93 (for monoether) |

Table 1: Monoetherification of Hydroquinone with Various Alcohols using a Homogeneous Catalytic System. researchgate.net This data, while not for this compound, illustrates the feasibility of selective mono-alkylation using a homogeneous catalyst. The conditions could be adapted for ethanol as the alkylating agent.

Heterogeneous Catalysis in Reaction Optimization

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture and potential for regeneration and reuse. In the context of alkoxy-hydroquinone synthesis, several solid acid catalysts have demonstrated high efficacy.

One prominent approach involves the use of heteropolyacids, such as dodecatungstophosphoric acid (DTP), supported on materials like montmorillonite (B579905) clay (K10). ias.ac.in These catalysts have shown high activity and selectivity for the mono-O-methylation of hydroquinone. The presence of a co-catalyst, such as benzoquinone, is often crucial for the reaction mechanism. ias.ac.in For the synthesis of this compound, a similar system using ethanol as the alkylating agent would be a viable pathway.

Another class of heterogeneous catalysts includes modified zeolites and other molecular sieves. For example, acid-treated ZSM-5 or SAPO-34 molecular sieves have been employed for the synthesis of hydroquinone monomethyl ether from hydroquinone and methanol, achieving high yields. google.com The acidic sites on the surface of these materials play a pivotal role in activating the reactants.

Furthermore, a solid base reagent, such as potassium carbonate supported on alumina (B75360) (K2CO3/Al2O3), has been shown to be effective for the highly selective monoetherification of hydroquinone with various alkylating agents. ciac.jl.cn This method offers the advantage of simple experimental procedures and good yields.

| Catalyst | Alkylating Agent | Initiator | Temperature (°C) | Time (h) | Yield (%) |

| Sulfamic acid-ZSM-5 | Methanol | Benzoquinone | 70 | 3 | 97.8 |

| H2O2-activated ZSM-5 | Methanol | Benzoquinone | 70 | 2-6 | 99.5 |

| K2CO3/Al2O3 | Ethyl Bromide | - | 82 | 8 | 85 |

Table 2: Synthesis of Alkoxy-hydroquinones using Heterogeneous Catalysts. google.comciac.jl.cn This table presents data from the synthesis of hydroquinone monomethyl ether and the ethyl ether via an alternative alkylating agent, showcasing the potential of heterogeneous systems.

Mechanistic Elucidation of Synthetic Routes

Understanding the reaction mechanism is critical for optimizing the synthesis of this compound, particularly for maximizing the yield of the desired mono-substituted product and minimizing side reactions.

Reaction Intermediates and Transition States

The mechanism of O-alkylation of hydroquinone is believed to proceed through several key intermediates. In acid-catalyzed reactions, particularly those involving benzoquinone as a co-catalyst, the reaction is thought to be initiated by the formation of a semiquinone radical.

In the case of the NaNO2/H2SO4 system, it is proposed that the in-situ generated NO2 oxidizes hydroquinone to a semi-quinone intermediate. researchgate.net This reactive species then undergoes nucleophilic attack by the alcohol (ethanol in the case of the target compound).

For heterogeneous acid catalysts like DTP/K10, the proposed mechanism suggests that benzoquinone couples with the protonated alcohol (e.g., protonated ethanol) on the catalyst's active site to form an intermediate. ias.ac.in This intermediate then reacts with a hydroquinone molecule adsorbed on an adjacent site. The transition state would involve the formation of a new C-O bond between the hydroquinone oxygen and the ethyl group of the activated ethanol.

DFT (Density Functional Theory) studies on related alkylation reactions have shown that O-alkylation is often kinetically controlled, while C-alkylation, a potential side reaction, is thermodynamically controlled. researchgate.net This implies that lower reaction temperatures and shorter reaction times would favor the formation of the desired O-ethoxylated product.

Kinetic Studies of Formation Reactions

Kinetic investigations into the formation of hydroxyquinones from benzoquinones and hydrogen peroxide have shown a first-order dependence on both the parent quinone and hydrogen peroxide, and an inverse first-order dependence on the hydrogen ion concentration. rsc.org While this reaction is different, it highlights the importance of pH and reactant concentrations in controlling the reaction kinetics of quinone-hydroquinone systems.

The autoxidation of hydroquinones, a potential side reaction, is understood to be a free-radical chain process involving semiquinone and superoxide (B77818) radicals as chain-carrying species. researchgate.net The rate of this side reaction can be influenced by the presence of metal ions and the partial pressure of oxygen. Understanding and controlling these kinetic factors are essential for achieving a high yield of this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Ethoxybenzene 1,4 Diol

Redox Chemistry of the Benzenediol Core

The reactivity of 2-Ethoxybenzene-1,4-diol is significantly influenced by its benzenediol core, which readily participates in redox reactions. This characteristic is largely analogous to that of its parent compound, hydroquinone (B1673460), and is defined by the interplay between the hydroxyl groups and the aromatic ring.

Oxidation to Corresponding Quinone Structures

The oxidation process can be initiated by a variety of oxidants such as nitric acid, halogens, and persulfates. inchem.org Autoxidation, or oxidation by molecular oxygen, is a notable reaction, the rate of which is highly dependent on pH. In alkaline solutions, this process is rapid, whereas it is very slow in acidic mediums. inchem.org This autoxidation can be catalyzed by metal ions, with copper ions being particularly effective. nih.gov

Reduction of Quinone Systems to this compound

The reverse reaction, the reduction of 2-ethoxy-1,4-benzoquinone back to this compound, is also a fundamental process. This reduction can be achieved using various methods, including catalytic hydrogenation. inchem.orgasianpubs.org Catalytic transfer hydrogenation, employing systems like palladium on carbon with a hydrogen donor such as ammonium (B1175870) formate, has proven effective for the reduction of various quinones to their hydroquinone forms. asianpubs.org While formic acid can also be a hydrogen donor, formates are generally considered superior for this transformation. asianpubs.org Other methods include the use of reducing agents like sodium borohydride (B1222165). nih.gov The development of efficient catalysts, such as TiO2 supported palladium nanoclusters, aims to achieve high yields under mild conditions. researchgate.net

A notable advancement in this area is the coupling of quinone hydrogenation with other reactions. For instance, a bio-inspired mechanism has been demonstrated where phenol (B47542) oxygenation is coupled with benzoquinone hydrogenation, using water as both the oxygen and hydrogen source. rsc.org

Electron Transfer Mechanisms and Radical Formation

The redox chemistry of the benzenediol core proceeds via electron transfer mechanisms, often involving the formation of radical intermediates. The oxidation of a hydroquinone, such as this compound, to a quinone is a two-electron process. However, this can occur in two single-electron steps, leading to the formation of a semiquinone radical intermediate. ut.ac.irrsc.org This radical is a species with an unpaired electron and can be relatively stable due to resonance delocalization across the aromatic ring.

| Reaction Type | Reactant | Product | Key Reagents/Conditions | Intermediate Species |

| Oxidation | This compound | 2-Ethoxy-1,4-benzoquinone | O₂, alkaline pH, Cu(II) ions, nitric acid, halogens. inchem.orgnih.gov | - |

| Reduction | 2-Ethoxy-1,4-benzoquinone | This compound | Catalytic hydrogenation (e.g., Pd/C, H₂), NaBH₄, ammonium formate. inchem.orgasianpubs.orgnih.gov | - |

| Radical Formation | This compound | 2-Ethoxy-p-benzosemiquinone | One-electron oxidation, reaction with hydroxyl radicals. ut.ac.irrsc.orgmedwinpublishers.com | Semiquinone Radical |

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and ethoxy groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Halogenation Reactions

Halogenation of this compound involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., chlorine, bromine). This reaction is a type of electrophilic aromatic substitution. wikipedia.org For activated rings like phenols and their derivatives, the reaction can often proceed without a Lewis acid catalyst, which is typically required for less reactive aromatic compounds. wikipedia.org The strong activating effect of the hydroxyl and ethoxy groups makes the aromatic ring of this compound susceptible to attack by electrophilic halogenating agents.

For instance, the bromination of ethoxybenzene, a related compound, yields a mixture of ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance. pearson.com The reaction is initiated by the generation of a strong electrophile, such as the bromonium ion (Br+), often with the aid of a catalyst like FeBr₃ for less activated rings. pearson.com Given the high activation of the this compound ring, milder conditions may be sufficient. The precise regioselectivity of halogenation on this compound would depend on the specific reaction conditions and the directing effects of the two activating groups.

Nitration and Sulfonation Processes

Nitration Nitration introduces a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Due to the strongly activating nature of the hydroxyl and ethoxy groups, the nitration of this compound would be expected to proceed readily. However, the reaction conditions must be carefully controlled, as the strong oxidizing nature of the nitrating mixture can also lead to oxidation of the hydroquinone core. inchem.org Furthermore, nitration of highly activated phenols can sometimes lead to the formation of complex products or degradation. rsc.org

Sulfonation Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out using fuming sulfuric acid (oleum) or concentrated sulfuric acid. ajgreenchem.comchemithon.com The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. masterorganicchemistry.com Sulfonation is a reversible reaction, a characteristic that distinguishes it from many other electrophilic aromatic substitutions. masterorganicchemistry.com

The sulfonation of hydroxyaromatic compounds like catechol (1,2-dihydroxybenzene) has been studied, indicating that these reactions can be performed to yield sulfonated products. google.com For this compound, the presence of the activating groups would facilitate sulfonation. The position of substitution would be governed by the combined directing influence of the existing substituents.

| Reaction | Typical Reagents | Electrophile | Expected Reactivity |

| Halogenation | Br₂ or Cl₂ (potentially without catalyst) wikipedia.org | Br⁺ or Cl⁺ | High |

| Nitration | HNO₃, H₂SO₄ masterorganicchemistry.com | NO₂⁺ | High, with risk of oxidation inchem.org |

| Sulfonation | H₂SO₄ + SO₃ (oleum) ajgreenchem.com | SO₃ or HSO₃⁺ | High |

Friedel-Crafts Type Reactions

The Friedel-Crafts reaction, a fundamental method for attaching alkyl or acyl groups to an aromatic ring, involves an electrophilic aromatic substitution mechanism. mt.com The reactivity of this compound in such reactions is governed by the electronic properties of its substituents: two hydroxyl (-OH) groups and one ethoxy (-OC₂H₅) group.

Both hydroxyl and ethoxy groups are strong activating groups, meaning they donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. s3waas.gov.inrajboardexam.in They are ortho, para-directing substituents. In this compound, the positions ortho and para to the ethoxy group are positions 3 and 5 (both ortho) and position 6 (para, already substituted). The hydroxyl groups at positions 1 and 4 further activate the ring. The net effect is a highly activated aromatic system.

However, the practical application of Friedel-Crafts reactions, which typically employ a Lewis acid catalyst like aluminum chloride (AlCl₃), is complicated by the presence of the hydroxyl groups. mt.compressbooks.pub The lone pairs on the oxygen atoms of the phenolic hydroxyls can react with the Lewis acid catalyst. libretexts.org This interaction forms a complex, which can deactivate the ring towards the desired electrophilic substitution.

Friedel-Crafts Alkylation: In this reaction, an alkyl halide (R-X) in the presence of a Lewis acid generates a carbocation (R⁺) electrophile. pressbooks.pub For this compound, alkylation would be expected to occur at the available positions on the ring (positions 3, 5, or 6), directed by the activating groups. However, due to the aforementioned interaction with the catalyst and the high reactivity which can lead to polyalkylation, controlling the reaction can be difficult. pressbooks.pub

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. mt.com The resulting acylium ion (R-C≡O⁺) is the electrophile. mt.com A key advantage of acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. libretexts.org Despite the potential for catalyst complexation with the hydroxyl groups, acylation could be a more controlled way to functionalize the aromatic ring of this compound compared to alkylation.

| Reaction Type | Reagents | Potential Products | Remarks |

| Friedel-Crafts Alkylation | Alkyl Halide (R-X), Lewis Acid (e.g., AlCl₃) | Mono- or poly-alkylated this compound | Highly activated ring may lead to poor selectivity and polyalkylation. Catalyst complexation with -OH groups is a significant side reaction. pressbooks.publibretexts.org |

| Friedel-Crafts Acylation | Acyl Halide (RCOX), Lewis Acid (e.g., AlCl₃) | Mono-acylated this compound | Product is deactivated, preventing further reactions. This offers better control than alkylation. mt.comlibretexts.org |

Reactions Involving the Hydroxyl Groups

The two phenolic hydroxyl groups are primary sites for a range of chemical transformations, including esterification, ether formation, and metal complexation.

Esterification Reactions

Esterification of the hydroxyl groups in this compound can be achieved to produce the corresponding mono- or di-esters. While direct reaction with carboxylic acids (Fischer esterification) is generally slow and inefficient for phenols, more reactive acylating agents provide high yields. libretexts.org

The use of acyl chlorides (acid chlorides) or acid anhydrides is the preferred method for esterifying phenols. libretexts.org The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. These reactions are often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct and to activate the phenol. It is possible to achieve chemoselective acylation of one hydroxyl group over the other, although this often requires specific catalysts or reaction conditions. researchgate.netmdpi.com

| Acylating Agent | General Reaction | Product Type |

| Acyl Chloride (RCOCl) | Ar-OH + RCOCl → Ar-OCOR + HCl | Ester |

| Acid Anhydride ((RCO)₂O) | Ar-OH + (RCO)₂O → Ar-OCOR + RCOOH | Ester |

For this compound, reaction with two or more equivalents of an acylating agent would lead to the formation of a diester.

Ether Formation and Cleavage

The hydroxyl groups of this compound can be converted into ether linkages, most commonly via the Williamson ether synthesis. orgchemres.org This reaction involves deprotonating the phenol with a strong base (like sodium hydride, NaH, or sodium hydroxide, NaOH) to form a more nucleophilic phenoxide ion. masterorganicchemistry.com This phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.comwikipedia.org

This method is highly versatile for preparing unsymmetrical ethers. orgchemres.org For the reaction to be efficient, the alkyl halide should ideally be primary or methyl, as secondary and tertiary alkyl halides tend to undergo elimination reactions in the presence of the strongly basic phenoxide. masterorganicchemistry.comnumberanalytics.com By using one or two equivalents of the base and alkylating agent, mono- or di-ethers can be synthesized from this compound.

The cleavage of ethers formed at these positions would follow the general principles of ether cleavage, requiring strong acids like HBr or HI. libretexts.org

Complexation with Metal Ions

The two adjacent hydroxyl groups (a catechol-like arrangement) make this compound an excellent candidate for acting as a bidentate ligand in coordination chemistry. The oxygen atoms of the hydroxyl groups possess lone pairs of electrons that can be donated to a metal center to form coordination complexes. researchgate.net

The molecule can coordinate with a variety of metal ions, forming stable chelate rings. The stability and geometry of these complexes depend on factors such as the nature of the metal ion, the pH of the solution, and the solvent used. researchgate.netliverpool.ac.uk The formation of such complexes can alter the chemical and physical properties of the organic molecule. For instance, complexation is a key principle behind certain chromoionophores, where binding to a metal ion leads to a color change. liverpool.ac.uk Research on similar phenolic compounds shows complex formation with ions like Cu(II) and Sn(IV).

Reactivity of the Ethoxy Group

The ethoxy group is generally less reactive than the hydroxyl groups. Its primary reaction is the cleavage of the ether bond under harsh conditions.

Cleavage Mechanisms of the Ether Bond

The ether linkage of the ethoxy group is stable to most bases, oxidizing agents, and reducing agents but can be cleaved by strong acids, most effectively by hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org Cleavage of aryl alkyl ethers like this compound proceeds via a specific and predictable mechanism.

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.com

Step 1: Protonation of the ether oxygen C₆H₃(OH)₂(O-C₂H₅) + HI → C₆H₃(OH)₂([O-H]⁺-C₂H₅) + I⁻

Following protonation, the halide ion (I⁻ or Br⁻) acts as a nucleophile. It attacks the electrophilic carbon of the ether. In an aryl alkyl ether, the nucleophile will always attack the alkyl group's carbon (the ethyl group in this case). libretexts.org This is an Sₙ2 displacement.

Step 2: Nucleophilic attack by halide I⁻ + C₆H₃(OH)₂([O-H]⁺-C₂H₅) → C₆H₃(OH)₃ + CH₃CH₂I

The reaction yields a tri-hydroxylated benzene derivative (1,2,4-trihydroxybenzene) and an ethyl halide. The carbon-oxygen bond of the aromatic ring is not cleaved because the sp²-hybridized carbon of the benzene ring is resistant to Sₙ2 attack, and the formation of a phenyl cation for an Sₙ1 pathway is highly unfavorable. libretexts.orgmasterorganicchemistry.com

| Reactant | Reagent | Mechanism | Products |

| This compound | HI or HBr (conc.) | Sₙ2 | 1,2,4-Trihydroxybenzene, Ethyl halide (CH₃CH₂I or CH₃CH₂Br) |

Rearrangement Reactions Involving the Ethoxy Substituent

The ethoxy substituent on the this compound ring, in conjunction with the two hydroxyl groups, plays a significant role in directing the course of intramolecular rearrangement reactions. These reactions typically require the derivatization of the hydroxyl groups to create a migrating group. The electronic nature of the ethoxy group, being an electron-donating group, influences the regioselectivity of these rearrangements, often dictating the position of the migrating group on the aromatic ring. Two classical rearrangement reactions, the Fries rearrangement and the Claisen rearrangement, are of particular relevance.

Fries Rearrangement of this compound Derivatives

The Fries rearrangement involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. byjus.comwikipedia.orgtestbook.com For this compound, one or both of the hydroxyl groups would first need to be acylated, for instance, to form an acetate (B1210297) ester. Upon treatment with a Lewis acid, such as aluminum chloride (AlCl₃), the acyl group can migrate from the oxygen atom to the aromatic ring.

The ethoxy group, being an ortho-, para-director, along with the remaining hydroxyl or acetoxy group, will influence the position of the incoming acyl group. The possible products would be acyl-substituted 2-ethoxybenzene-1,4-diols. The regioselectivity of the Fries rearrangement is known to be dependent on reaction conditions such as temperature and the solvent used. byjus.com Lower temperatures generally favor the formation of the para-isomer, while higher temperatures tend to yield the ortho-isomer. byjus.comchemistrylearner.com

A study on the Fries rearrangement of hydroquinone diesters using boron trifluoride etherate complexes has demonstrated the successful formation of acetylhydroquinone derivatives, suggesting a viable pathway for the acylation of the this compound core. nih.govacs.org

Table 1: Potential Fries Rearrangement Products of this compound Derivatives

| Starting Material (Ester of this compound) | Migrating Group | Probable Product(s) |

| 4-acetoxy-2-ethoxy-phenol | Acetyl | 2-acetyl-6-ethoxybenzene-1,4-diol and/or 3-acetyl-2-ethoxybenzene-1,4-diol |

| 1,4-diacetoxy-2-ethoxybenzene | Acetyl | Mono and/or di-acetyl substituted this compound |

Claisen Rearrangement of this compound Derivatives

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether, which upon heating or in the presence of a Lewis acid, yields a C-allylated phenol. wikipedia.orglibretexts.orglibretexts.org To enable this rearrangement for this compound, one or both of the hydroxyl groups would need to be converted to an allyl ether.

The regioselectivity of the aromatic Claisen rearrangement is influenced by the electronic properties of the substituents on the benzene ring. nih.govacs.org Electron-donating groups, such as the ethoxy group, can direct the allyl group to either the ortho or para position relative to the ether linkage. For an allyl ether of this compound, the rearrangement would lead to the introduction of an allyl group onto the aromatic nucleus. Research on the Claisen rearrangement of meta-substituted allyl phenyl ethers has shown that electron-donating groups favor migration to the position further from the meta-substituent. researchgate.netrsc.org A zinc-catalyzed Claisen rearrangement of allyl(4-ethoxyphenyl)ether has been reported to efficiently produce 2-allyl-4-ethoxyphenol, highlighting a practical method for such transformations. benthamopenarchives.com

If both ortho positions relative to the allyloxy group are blocked, the reaction can proceed via a two-step process involving a Cope rearrangement to the para position, followed by tautomerization to the phenol. organic-chemistry.org

Table 2: Potential Claisen Rearrangement Products of this compound Derivatives

| Starting Material (Allyl Ether of this compound) | Migrating Group | Probable Product(s) |

| 4-(allyloxy)-2-ethoxyphenol | Allyl | 3-allyl-2-ethoxybenzene-1,4-diol and/or 5-allyl-2-ethoxybenzene-1,4-diol |

| 1,4-bis(allyloxy)-2-ethoxybenzene | Allyl | Mono and/or di-allyl substituted this compound |

Derivatization Chemistry and Advanced Functionalization of 2 Ethoxybenzene 1,4 Diol

Synthesis of Alkylated and Arylated Derivatives

The hydroxyl groups of 2-ethoxybenzene-1,4-diol are the primary sites for alkylation and arylation reactions, typically proceeding through nucleophilic substitution. The Williamson ether synthesis is a classic and widely used method for this purpose. byjus.comwikipedia.orgmasterorganicchemistry.com In this reaction, the hydroquinone (B1673460) is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl or aryl halide.

The reactivity of the two hydroxyl groups can be controlled to achieve mono- or di-alkylation. Due to the electron-donating nature of the ethoxy group, the hydroxyl group at the 4-position is generally more acidic and sterically accessible, favoring initial reaction at this site.

Table 1: Examples of Alkylation Reactions based on Williamson Ether Synthesis

| Reactant 1 (Alkoxide) | Reactant 2 (Halide) | Product | Conditions |

|---|---|---|---|

| Sodium 2-ethoxy-4-hydroxyphenoxide | Methyl iodide | 2-Ethoxy-4-methoxybenzene-1-ol | Base (e.g., NaH), THF |

| Sodium 2-ethoxy-1,4-phenoxide | Ethyl bromide | 1,2-Diethoxybenzene-4-ol | Stoichiometric base, Ethanol (B145695) |

Arylation can be more challenging and may require transition-metal catalysis, such as in the Ullmann condensation or Buchwald-Hartwig amination-type cross-coupling reactions, to form aryl ethers.

Another approach to substitution on the aromatic ring involves the reaction of the oxidized form, 2-ethoxy-1,4-benzoquinone, with organoboranes. For instance, B-alkylpinacolboranes can react with 1,4-benzoquinone (B44022) under acidic, oxidizing conditions to yield 2-substituted hydroquinones after subsequent hydrogenation. researchgate.net This methodology could be adapted for the synthesis of various alkylated and arylated derivatives of this compound.

Formation of Heterocyclic Ring Systems Incorporating the this compound Unit

The this compound scaffold can be incorporated into various heterocyclic structures. These reactions often proceed via its oxidized form, 2-ethoxy-1,4-benzoquinone, which is a potent electrophile and dienophile.

Spirocyclization involves the formation of a new ring system that shares a single atom with the existing ring. Benzoquinones are excellent substrates for dearomative spirocyclization reactions. researchgate.net For 2-ethoxy-1,4-benzoquinone, these reactions would typically involve nucleophilic attack at one of the carbonyl carbons, followed by an intramolecular cyclization to form a spirocyclic product.

Various nucleophiles can be employed, leading to a diverse range of spiro-heterocycles. For example, the reaction with N-aryl alkynamides can lead to spirolactams under catalytic conditions. researchgate.net

Table 2: Potential Spirocyclization Reactions of 2-Ethoxy-1,4-benzoquinone

| Reactant | Reagent/Catalyst | Product Type |

|---|---|---|

| N-Aryl alkynamide | Au(I)/Ag(I) catalyst | Spirolactam |

| Benzisoxazole-tethered ynone | Aryl thiol | Functionalized spirocycle |

Annulation Strategies

Annulation reactions involve the formation of a new ring fused to the existing aromatic ring. Benzoquinones are versatile partners in various annulation strategies, including cycloaddition and cascade reactions. rsc.orgrsc.org 2-Ethoxy-1,4-benzoquinone can act as a Michael acceptor or a dienophile in these transformations.

For instance, [3+2] and [4+2] cycloaddition reactions are common. In a [4+2] cycloaddition (Diels-Alder reaction), the benzoquinone acts as the dienophile, reacting with a suitable diene to form a new six-membered ring. Annulations can also be achieved through rhodium-catalyzed dual C-H activation strategies, reacting with compounds like 2-arylindoles to form indole-fused heterocycles. nih.gov

Table 3: Examples of Annulation Reactions with Benzoquinones

| Reaction Type | Reactant Partner | Product Type |

|---|---|---|

| [4+2] Cycloaddition | Conjugated diene | Fused cyclohexene (B86901) derivative |

| [3+2] Annulation | 3-Substituted indole | Benzofuroindoline |

| [3+3] Annulation | β-Enamino ester | Dihydroisoquinoline derivative |

Polymerization and Macromolecular Synthesis Utilizing this compound

The difunctional nature of this compound, with its two hydroxyl groups, makes it a suitable monomer for the synthesis of various polymers through condensation polymerization. gdckulgam.edu.in

In condensation polymerization, monomers with two or more reactive functional groups react to form a polymer with the elimination of a small molecule, such as water. This compound can react with difunctional monomers like dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters, or with dihalides to form polyethers. The presence of the ethoxy group can influence the properties of the resulting polymer, such as its solubility, thermal stability, and crystallinity.

The synthesis of aliphatic polyesters, for example, can be achieved by the polycondensation of a diacid with a diol using an inorganic acid as a catalyst. nih.gov This general principle can be applied to this compound.

This compound can be incorporated into both the main chain and side chains of polymers.

Main-Chain Polymers: When used as a monomer in condensation polymerization with other difunctional monomers, the this compound unit becomes an integral part of the polymer backbone. This is typical in the formation of polyesters and polyethers. For example, reaction with a dicarboxylic acid would lead to a polyester (B1180765) where the 2-ethoxy-1,4-phenylene unit is repeated throughout the main chain.

Side-Chain Polymers: The hydroxyl groups of this compound can also be used to attach it as a pendant group to a pre-existing polymer backbone. Alternatively, one of the hydroxyl groups could be modified with a polymerizable group, such as an acrylate (B77674) or vinyl ether. This functionalized monomer could then be polymerized via chain-growth polymerization, resulting in a polymer with the this compound moiety in the side chain.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Ethoxy-1,4-benzoquinone |

| Sodium 2-ethoxy-4-hydroxyphenoxide |

| Methyl iodide |

| 2-Ethoxy-4-methoxybenzene-1-ol |

| Sodium 2-ethoxy-1,4-phenoxide |

| Ethyl bromide |

| 1,2-Diethoxybenzene-4-ol |

| Potassium 2-ethoxy-1,4-phenoxide |

| Benzyl (B1604629) chloride |

| 1,4-Bis(benzyloxy)-2-ethoxybenzene |

| B-alkylpinacolborane |

| N-Aryl alkynamide |

| Benzisoxazole-tethered ynone |

| Aryl thiol |

| 3-Substituted indole |

| β-Enamino ester |

| 2-Arylindole |

| Dicarboxylic acid |

| Diacyl chloride |

| Dihalide |

| Acrylate |

Covalent Modifications for Probing Structure-Reactivity Relationships

Covalent modification of this compound is a key strategy for investigating how its structural features influence its chemical and physical properties. By systematically altering the functional groups, researchers can gain insights into reaction mechanisms, electronic effects, and potential applications. The primary sites for modification are the hydroxyl groups and the aromatic ring itself.

The hydroxyl groups can readily undergo several classic reactions:

Etherification and Esterification: The hydroxyl groups can be converted into ethers or esters. These reactions modify the molecule's polarity, solubility, and hydrogen-bonding capabilities. For instance, reaction with alkyl halides in the presence of a base leads to the formation of di-ethers, while reaction with acyl chlorides or anhydrides yields ester derivatives. gcms.cz Studying the kinetics and yields of these reactions helps to probe the relative steric hindrance and nucleophilicity of the two hydroxyl groups.

Oxidation: The 1,4-diol (hydroquinone) moiety is susceptible to oxidation to form the corresponding 1,4-benzoquinone derivative. This redox transformation is a critical aspect of its chemistry. The electrochemical potential of this oxidation is highly sensitive to the electronic nature of the substituents on the ring. The ethoxy group, being an electron-donating group, influences this potential. By introducing other substituents onto the aromatic ring, the relationship between the substitution pattern and the redox properties can be systematically studied.

Electrophilic aromatic substitution provides another avenue for covalent modification. The high electron density of the benzene (B151609) ring, enhanced by the ethoxy and hydroxyl groups, facilitates reactions such as halogenation, nitration, and Friedel-Crafts reactions. ncert.nic.inlibretexts.org The positions of substitution are directed to the carbons ortho and para to the existing activating groups. These modifications introduce new functional groups that can dramatically alter the molecule's electronic structure and reactivity, providing a basis for structure-reactivity studies. For example, introducing an electron-withdrawing group like a nitro group would significantly change the redox potential of the hydroquinone system.

A key application of these modifications is in the development of functional materials and biologically active molecules. For instance, covalent attachment of specific moieties can create probes to study interactions in biological systems or to tune the photophysical properties of the molecule. nih.gov

The table below illustrates hypothetical modifications to probe structure-reactivity relationships, based on established chemical principles for substituted phenols and hydroquinones.

| Modification Reaction | Reagent Example | Modified Functional Group | Property Investigated |

|---|---|---|---|

| Esterification | Acetyl Chloride | -OH to -OCOCH₃ | Steric hindrance, nucleophilicity, solubility |

| Etherification | Methyl Iodide | -OH to -OCH₃ | Hydrogen bonding capacity, polarity |

| Oxidation | Sodium Dichromate/H₂SO₄ | -OH, -OH to =O, =O | Redox potential, electronic effects |

| Bromination | Br₂/FeBr₃ | Ring C-H to C-Br | Aromatic reactivity, influence on redox properties |

Synthesis of Conjugated Systems Incorporating the Ethoxybenzene-1,4-diol Moiety

The this compound scaffold is a valuable building block for the construction of larger, conjugated systems, which are of significant interest for applications in organic electronics, such as molecular wires and conductive polymers. uni-konstanz.de The synthesis of these systems typically involves converting the hydroxyl groups into functionalities suitable for cross-coupling reactions.

A common strategy is to transform the diol into a dihalide or a ditriflate (bis(trifluoromethanesulfonate)). These derivatives serve as excellent electrophilic partners in various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The di-bromo or di-iodo derivative of 2-ethoxybenzene can be coupled with arylboronic acids or esters to form bi-aryl or poly-aryl structures. This extends the π-conjugation across the newly formed carbon-carbon single bonds.

Sonogashira Coupling: The dihalide derivatives can react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. spbu.ru This reaction introduces carbon-carbon triple bonds into the molecular backbone, creating linear, rigid conjugated systems known as oligo(phenylene ethynylene)s (OPEs). The resulting materials often exhibit interesting photophysical properties, such as fluorescence. spbu.ru

Heck Coupling: Coupling with alkenes can also be used to extend the conjugated system, introducing vinylene linkages.

The ethoxy group plays a crucial role in these syntheses. Its electron-donating nature enhances the solubility of the resulting conjugated polymers or oligomers in organic solvents, which is a critical factor for their processing and characterization. Furthermore, the ethoxy group can be used to fine-tune the electronic and optical properties (e.g., the HOMO/LUMO energy levels and the absorption/emission wavelengths) of the final conjugated material.

An example synthetic pathway would involve the initial conversion of this compound to 1,4-dibromo-2-ethoxybenzene. This intermediate can then be subjected to a double Sonogashira coupling with an alkyne like trimethylsilylacetylene. Subsequent deprotection of the silyl (B83357) group would yield a di-ethynyl derivative, which is itself a versatile building block for further chain extension reactions. spbu.ru The strategic combination of these coupling reactions allows for the precise construction of complex, multi-component conjugated architectures with the this compound unit at their core.

The table below outlines potential building blocks derived from this compound for synthesizing conjugated systems.

| Derived Building Block | Key Functional Group | Coupling Reaction | Example Coupling Partner | Resulting Conjugated Linkage |

|---|---|---|---|---|

| 1,4-Dibromo-2-ethoxybenzene | Aryl Bromide | Suzuki | Phenylboronic acid | Aryl-Aryl |

| 1,4-Diiodo-2-ethoxybenzene | Aryl Iodide | Sonogashira | Phenylacetylene | Aryl-Alkynyl |

| 2-Ethoxybenzene-1,4-diyl bis(trifluoromethanesulfonate) | Aryl Triflate | Heck | Styrene | Aryl-Vinylene |

| 1,4-Diethynyl-2-ethoxybenzene | Terminal Alkyne | Glaser Coupling | Self-coupling | Butadiyne |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-Ethoxybenzene-1,4-diol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the hydroxyl protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating effects of the hydroxyl and ethoxy groups.

Expected ¹H NMR Data:

The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The proton positioned between the two oxygen-containing substituents would likely appear at the most upfield position due to strong shielding effects. The other two aromatic protons would exhibit chemical shifts and coupling constants characteristic of their relative positions.

The ethoxy group would be identified by a characteristic triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–OCH₂–), arising from coupling with each other. The hydroxyl (–OH) protons would typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (C3-H) | 6.5 - 6.7 | d | ~3.0 |

| Aromatic H (C5-H) | 6.6 - 6.8 | dd | ~8.5, ~3.0 |

| Aromatic H (C6-H) | 6.7 - 6.9 | d | ~8.5 |

| Ethoxy -OCH₂- | 3.9 - 4.1 | q | ~7.0 |

| Ethoxy -CH₃ | 1.3 - 1.5 | t | ~7.0 |

| Hydroxyl -OH (C1) | 4.5 - 5.5 | s (broad) | - |

| Hydroxyl -OH (C4) | 4.5 - 5.5 | s (broad) | - |

Note: These are predicted values and may vary based on experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons are significantly influenced by the oxygen substituents.

Expected ¹³C NMR Data:

The carbons directly attached to the oxygen atoms (C1, C2, and C4) are expected to resonate at lower field (higher ppm values) due to the deshielding effect of the electronegative oxygen atoms. The remaining aromatic carbons will appear at higher field. The ethoxy group carbons will have characteristic shifts, with the methylene carbon (–OCH₂–) appearing at a lower field than the methyl carbon (–CH₃).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | 145 - 150 |

| C2 | 148 - 152 |

| C3 | 102 - 108 |

| C4 | 140 - 145 |

| C5 | 115 - 120 |

| C6 | 118 - 123 |

| Ethoxy -OCH₂- | 63 - 68 |

| Ethoxy -CH₃ | 14 - 18 |

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, COSY would show cross-peaks between adjacent aromatic protons and between the methylene and methyl protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the previously discussed ¹H and ¹³C NMR data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is essential for determining the precise molecular formula of this compound. By measuring the m/z value to several decimal places, HR-MS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₁₀O₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its molecular formula with high confidence.

Expected HR-MS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 155.0654 |

| [M+Na]⁺ | 177.0473 |

| [M-H]⁻ | 153.0501 |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound, often after derivatization to increase volatility.

In a typical GC-MS analysis, the compound would first be separated from a mixture on a GC column, and its retention time would be a characteristic property under specific chromatographic conditions. Upon entering the mass spectrometer, the molecule would be ionized, typically by electron ionization (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions.

The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group, or parts of it (e.g., loss of an ethyl radical, C₂H₅•, or ethylene, C₂H₄), and potentially the loss of a hydroxyl group or carbon monoxide from the aromatic ring. The analysis of these fragments helps to piece together the structure of the original molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone of chemical analysis, providing invaluable information about the functional groups present in a molecule. By measuring the vibrations of chemical bonds, which occur at characteristic frequencies, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for a detailed structural elucidation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, revealing its constituent functional groups. For this compound, the key functional groups are the hydroxyl (-OH) groups, the ether (C-O-C) linkage, and the aromatic benzene ring.

Based on data for the analogous compound, 2-methoxybenzene-1,4-diol, the expected characteristic FTIR absorption bands for this compound are summarized below. nih.govsigmaaldrich.cnnist.gov The broad O-H stretching band is characteristic of the hydrogen-bonded hydroxyl groups. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring, while the C-O stretching bands correspond to both the phenolic hydroxyl and the ethoxy functional groups.

Table 1: Characteristic FTIR Peaks for 2-methoxybenzene-1,4-diol (Analog to this compound)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 (broad) | O-H Stretch | Phenolic -OH |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2980 | C-H Stretch | Aliphatic (Ethoxy) |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1260 | C-O Stretch | Aryl Ether |

| 1020 - 1075 | C-O Stretch | Alkyl Ether |

Note: This data is based on spectra available for 2-methoxyhydroquinone (B1205977) from sources including the NIST WebBook and PubChem. nih.govnist.gov The exact peak positions for this compound may vary slightly.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be effective in characterizing the aromatic ring vibrations and the C-C backbone of the ethoxy group. Symmetrical vibrations of the benzene ring, which are often weak in the IR spectrum, can be strong in the Raman spectrum. researchgate.net Data for the analogous 2-methoxy-p-quinone suggests that key vibrations for the quinone form would be in the 1600-1700 cm⁻¹ region. researchgate.net For the diol form, characteristic peaks would include the ring breathing mode and C-H stretching.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3080 | C-H Symmetrical Stretch | Aromatic |

| 1580 - 1610 | C=C Stretching | Aromatic Ring |

| 990 - 1010 | Ring Breathing Mode | Benzene Ring |

| 600 - 620 | CCC In-plane Deformation | Benzene Ring |

Note: This table is based on general spectral data for substituted benzenes and related hydroquinone (B1673460) derivatives. researchgate.netelectrochemsci.org Specific data for this compound is not widely available.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light. It is especially useful for analyzing compounds with conjugated π-systems, such as aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In UV-Vis spectroscopy, the absorption of photons promotes electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For aromatic compounds like this compound, the most significant transitions are typically π → π* transitions associated with the benzene ring's conjugated system. The presence of hydroxyl and ethoxy substituents (auxochromes) on the ring shifts the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene.

Studies on 2-methoxyhydroquinone show significant absorption at wavelengths above 290 nm. nih.govresearchgate.netcapes.gov.br It is expected that this compound would exhibit a similar UV-Vis profile, with characteristic absorption bands in the UV region.

Table 3: UV-Vis Absorption Data for 2-methoxybenzene-1,4-diol (Analog to this compound)

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|

| Ethanol (B145695)/Water | ~294 | ~3700 | π → π* |

Note: Data is based on reported values for 2-methoxyhydroquinone. nih.govresearchgate.net The solvent can influence the exact λ_max. The ethoxy group in this compound may cause a minor shift compared to the methoxy (B1213986) analog.

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for the analysis of phenolic compounds like this compound. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode for this class of compounds.

While specific methods for this compound are not detailed in the literature, methods for the analysis of hydroquinone and its derivatives are well-established and directly applicable. sielc.comresearchgate.netnih.govoup.com These methods typically employ a C18 column with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and an acidic aqueous buffer, with detection by a UV detector at a wavelength corresponding to the analyte's λ_max.

Table 4: Typical HPLC Conditions for Analysis of Hydroquinone Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sielc.comnih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., phosphoric acid, sulfuric acid) sielc.comsielc.com |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov |

| Detection | UV-Vis Diode Array Detector (DAD) at ~290-300 nm sielc.comoup.com |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Note: These are general conditions and would require optimization for the specific analysis of this compound to ensure adequate separation and quantification.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds in a mixture. For a compound like this compound, GC analysis would typically involve its vaporization and subsequent separation as it passes through a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile phase, which is an inert gas.

In principle, the analysis of this compound by GC would require careful consideration of its chemical properties. The presence of two polar hydroxyl (-OH) groups can lead to peak tailing and potential thermal degradation in the GC injector or column, which can complicate quantification and reduce sensitivity. To address these challenges, a derivatization step is often employed for phenolic compounds prior to GC analysis. nih.govepa.gov This process converts the polar hydroxyl groups into less polar, more volatile derivatives, such as silyl (B83357) ethers or acetate (B1210297) esters, resulting in improved chromatographic peak shape and thermal stability. nih.gov

A hypothetical GC method for a derivatized form of this compound would likely utilize a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane. The selection of the detector would depend on the desired sensitivity and selectivity; a Flame Ionization Detector (FID) is commonly used for general organic compounds, while a Mass Spectrometer (MS) would provide definitive identification based on the mass spectrum of the analyte.

While synthesis of this compound has been mentioned in the context of creating other materials like liquid crystalline polymers, the associated analytical characterization data, including GC parameters, is not provided in these sources. acs.orgspringerprofessional.de Without specific studies, any detailed procedural description or data table would be speculative. Therefore, the establishment of a robust and validated GC method for this compound would require dedicated laboratory research to optimize sample preparation, derivatization, and the instrumental conditions outlined below.

Computational Chemistry and Theoretical Studies of 2 Ethoxybenzene 1,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the wave function and energy of a system. For 2-Ethoxybenzene-1,4-diol, these calculations can elucidate its geometry, stability, and various physicochemical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. tuwien.ac.at Instead of dealing with the complex many-electron wave function, DFT focuses on the electron density, a simpler quantity, to calculate the energy of a system. tuwien.ac.at For this compound, DFT is instrumental in several key areas:

Molecular Geometry Optimization: Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms (the equilibrium geometry) must be found. DFT methods, such as those employing the B3LYP hybrid functional with a suitable basis set like 6-311G(d,p), can be used to perform geometry optimization. rsc.orgnih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles of this compound to find the structure with the minimum energy. The resulting optimized geometry provides the foundation for all other computational predictions.

Electronic Structure Analysis: DFT calculations provide a detailed picture of how electrons are distributed within the molecule. This includes the calculation of molecular orbitals, electron density maps, and atomic charges. Understanding the electronic structure is crucial for predicting reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the oxygen atoms of the hydroxyl and ethoxy groups are expected to be electron-rich, while the aromatic ring will have a delocalized π-electron system.

A study on related phenolic compounds utilized DFT to calculate physical properties and determine the dominant antioxidant mechanisms. rsc.org Similarly, DFT has been employed to validate the structures of analogous diols by optimizing their geometries.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

| C-O (hydroxyl) bond length | ~1.36 Å |

| O-H (hydroxyl) bond length | ~0.97 Å |

| C-O (ethoxy) bond length | ~1.37 Å |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-O-C (ethoxy) bond angle | ~118° |

Note: These are hypothetical values based on typical DFT calculations for similar phenolic compounds and serve as an illustrative example.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. anu.edu.au While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.

For this compound, ab initio calculations can be used to predict a range of molecular properties with high confidence:

Thermodynamic Properties: Enthalpy of formation, entropy, and Gibbs free energy can be calculated, providing insights into the stability of the molecule and the thermodynamics of its potential reactions.

Dipole Moment and Polarizability: These properties, which describe the molecule's response to an external electric field, can be accurately predicted. The dipole moment is particularly important for understanding intermolecular interactions.

Ionization Potential and Electron Affinity: These fundamental properties relate to the energy required to remove an electron and the energy released upon adding an electron, respectively. They are crucial for understanding the molecule's redox behavior.

Studies on similar molecules, like anisole (B1667542) (methoxybenzene), have employed high-level ab initio methods such as CCSD(T) to accurately predict interaction energies and structural preferences. rsc.org

Molecular Orbital Theory and Frontier Molecular Orbitals (FMO) Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.orgpressbooks.pub This theory is fundamental to understanding chemical bonding and electronic transitions.

Within MO theory, the Frontier Molecular Orbitals (FMOs) are of particular importance for predicting reactivity. libretexts.org These are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the "valence band" of the molecule. The electrons in the HOMO are the most loosely held and are therefore the most available to be donated in a chemical reaction. Regions of the molecule where the HOMO is localized are likely to be nucleophilic or act as electron donors. For this compound, the HOMO is expected to have significant contributions from the oxygen atoms' lone pairs and the aromatic π-system. researchgate.net